molecular formula C8H12N2S B3002652 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 642081-24-1

2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B3002652
CAS No.: 642081-24-1
M. Wt: 168.26
InChI Key: YQIQHBJQTNUVCL-UHFFFAOYSA-N
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Description

Evolutionary Significance of Thiazole Derivatives in Drug Discovery

Thiazole, a five-membered heterocycle containing nitrogen and sulfur, has been a cornerstone of medicinal chemistry since the early 20th century. Its derivatives exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The evolutionary significance of thiazoles lies in their ability to mimic natural metabolites and interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Table 1: Clinically Approved Thiazole-Containing Drugs

Drug Name Therapeutic Class Key Structural Feature
Sulfathiazole Antimicrobial 2-Aminothiazole sulfonamide
Ritonavir Antiretroviral Thiazole-linked peptidomimetic
Meloxicam Anti-inflammatory Thiazole-fused benzothiazine

The Hantzsch thiazole synthesis, first reported in 1889, remains a foundational method for constructing thiazole rings via cyclocondensation of α-halo ketones with thioamides. Modern advancements, such as the (3 + 2) heterocyclization strategy, enable the creation of thiazole-pyrazoline hybrids with enhanced bioactivity. For instance, derivatives bearing halogenated aryl groups demonstrate potent anticancer activity against HepG2 cells (IC50 values < 10 μM), outperforming cisplatin in some cases.

The structural flexibility of thiazoles permits strategic modifications at the 2-, 4-, and 5-positions, enabling fine-tuning of electronic and steric properties. Recent work has shown that electron-withdrawing groups at the 4-position enhance antimicrobial potency against Candida albicans and Staphylococcus aureus by up to 8-fold compared to unsubstituted analogs.

Role of Cyclopropane Substituents in Bioactive Molecule Design

Cyclopropane's strained triangular structure confers unique advantages in drug design, including enhanced metabolic stability, conformational restriction, and improved target binding affinity. The "cyclopropyl effect" describes the preference of substituents on cyclopropane-containing rings to adopt axial conformations, which are typically disfavored in unstrained systems. This phenomenon enables precise spatial positioning of functional groups for optimal target engagement.

Table 2: Comparative Conformational Preferences of Cyclopropane vs. Cyclohexane Derivatives

Substituent ΔG (Cyclohexane, kJ/mol) ΔG (Cyclopropane, kJ/mol)
Methyl 3.4 -1.2
Isopropyl 7.1 -4.8
tert-Butyl 9.3 -6.5

Data adapted from conformational analysis studies.

In the context of 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine, the cyclopropane ring introduces three critical attributes:

  • Metabolic Stabilization : The strained ring resists oxidative degradation by cytochrome P450 enzymes, extending plasma half-life.
  • Stereoelectronic Modulation : Cyclopropane's bent bonds alter electron distribution in the thiazole ring, enhancing dipole interactions with target proteins.
  • Conformational Restriction : The ethylamine sidechain adopts fixed orientations, reducing entropy penalties during receptor binding.

Synthetic routes to cyclopropane-thiazole hybrids often employ spirocyclopropanation strategies. For example, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide followed by thiazole annulation yields 4-cyclopropyl-thiazole cores with >90% diastereoselectivity.

Table 3: Synthetic Methods for Cyclopropane-Thiazole Hybrids

Method Yield (%) Key Advantage
Hantzsch Cyclocondensation 65–78 Scalability
Cobalt-Catalyzed Cyclopropanation 82–91 High stereocontrol
Suzuki-Miyaura Coupling 45–60 Late-Stage Functionalization

Recent studies demonstrate that the 4-cyclopropyl group in thiazole derivatives increases binding affinity for kinase targets by 3–5 fold compared to cyclohexyl analogs, likely due to improved hydrophobic complementarity.

Properties

IUPAC Name

2-(4-cyclopropyl-1,3-thiazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-4-3-8-10-7(5-11-8)6-1-2-6/h5-6H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIQHBJQTNUVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This compound is part of a broader class of thiazole-containing molecules that have been explored for their diverse pharmacological profiles.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiazole ring, contributing to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

C8H10N2S\text{C}_8\text{H}_{10}\text{N}_2\text{S}

Anticancer Properties

Recent studies have highlighted the potential of thiazole derivatives, including 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine, in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research indicates that compounds with electrophilic properties can selectively target cysteine residues in proteins such as GPX4, which is crucial for cellular redox homeostasis. The inhibition of GPX4 leads to increased oxidative stress and subsequent ferroptosis in cancer cells .

Key Findings:

  • Ferroptosis Induction: The compound has shown efficacy in inducing ferroptosis in various cancer cell lines through covalent modification of GPX4, leading to significant cytotoxic effects .
  • Cell Viability Assays: In vitro studies demonstrated that 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine exhibited IC50 values in the low nanomolar range against several cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary investigations into the antibacterial and antifungal activities of related compounds suggest that they can inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amineStaphylococcus aureus0.01 mg/mL
Escherichia coli0.02 mg/mL
Candida albicans0.015 mg/mL

These results indicate that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens.

Research Studies and Case Studies

Several case studies have been conducted to evaluate the biological activities of thiazole derivatives:

  • Ferroptosis Induction Study : A study demonstrated that thiazoles with electrophilic warheads could induce ferroptosis effectively. The incorporation of cyclopropyl groups enhanced the selectivity and potency of these compounds against cancer cells .
  • Antimicrobial Efficacy Assessment : In vitro evaluations showed that 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine exhibited strong antimicrobial activity against clinical isolates of S. aureus and E. coli, suggesting its potential use as an antibacterial agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the effectiveness of thiazole derivatives in combating bacterial infections. For instance, compounds derived from thiazole structures have shown promising results against pathogens like Staphylococcus aureus and Chromobacterium violaceum. These studies suggest that 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine could be a candidate for further development in antimicrobial therapies .

2. Anti-inflammatory Properties
Research indicates that thiazole-based compounds can serve as anti-inflammatory agents. A study involving the docking of synthesized thiazole derivatives demonstrated their potential to inhibit key inflammatory pathways by interacting with cyclooxygenase (COX) enzymes . This suggests that 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine may possess similar properties, warranting further investigation into its mechanism of action.

3. Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. Compounds similar to 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine have been shown to modulate drug resistance in cancer cells. For example, modifications to the thiazole scaffold have led to increased intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines . This highlights the potential of this compound in enhancing the efficacy of existing cancer treatments.

Data Table: Summary of Biological Activities

Activity Compound Target Pathogen/Condition Reference
Antimicrobial2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amineStaphylococcus aureus
Anti-inflammatory2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amineCOX inhibition
Anticancer2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amineDrug-resistant cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized several thiazole derivatives and tested their efficacy against various bacterial strains. Among these, a compound structurally related to 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine exhibited significant antibacterial activity, suggesting that further optimization could yield a novel antibiotic agent .

Case Study 2: Anti-inflammatory Mechanism
In a pharmacological study aimed at discovering new anti-inflammatory drugs, researchers employed molecular docking techniques to evaluate the binding affinity of thiazole derivatives to COX enzymes. The results indicated that certain modifications enhanced binding efficiency, paving the way for the development of potent anti-inflammatory agents based on the thiazole scaffold .

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine are best understood through comparison with analogs. Key compounds are tabulated below, followed by detailed analysis.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent (Position) Molecular Weight Key Properties/Applications
2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine Not available C₈H₁₁N₂S Cyclopropyl (4) ~167.25 Potential metabolic stability; discontinued
2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine Not available C₁₁H₁₂N₂S Phenyl (4) 204.29 Enhanced π-π interactions; dihydrochloride form available
4-Cyclohexyl-1,3-thiazol-2-amine 7496-55-1 C₉H₁₄N₂S Cyclohexyl (4) 182.29 Increased lipophilicity; commercial availability
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine 1517787-50-6 C₉H₁₀N₄S Pyridazinyl (2) 206.27 Dual heterocyclic system; research applications
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine Not available C₆H₆F₃N₂S Trifluoromethyl (4) 194.19 Electron-withdrawing substituent; high purity grades
2-(1,3-Benzothiazol-2-yl)ethan-1-amine 82928-10-7 C₉H₁₀N₂S Benzothiazole (fused ring) 178.26 Extended aromatic system; optical/electronics applications
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1341305-06-3 C₈H₁₄N₄ Cyclopropyl (3), methyl (1) 166.22 Triazole core; potential agrochemical use

Structural and Functional Analysis

Substituent Effects
  • Its small size may reduce metabolic degradation compared to bulkier groups like cyclohexyl .
  • Phenyl and Benzothiazole : Aromatic substituents (e.g., phenyl in 4-phenylthiazole or fused benzothiazole) enable π-π stacking interactions, improving affinity for hydrophobic pockets in enzymes or receptors .
  • Pyridazinyl : The pyridazine ring introduces additional hydrogen-bonding sites, useful in coordination chemistry or supramolecular assemblies .
Heterocycle Variations
  • Thiazole vs. Triazole : The triazole analog (CAS 1341305-06-3) replaces sulfur with nitrogen, altering electronic properties and hydrogen-bonding capacity. Triazoles are prevalent in agrochemicals due to their stability .
  • Benzothiazole : The fused benzene-thiazole system (CAS 82928-10-7) extends conjugation, influencing UV-Vis absorption and fluorescence properties, relevant in material sciences .

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